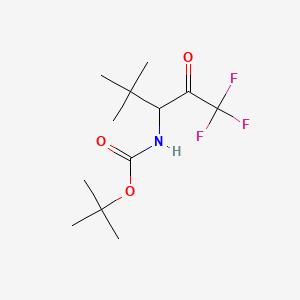
2-(4-Methoxy-3-methylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)oxirane: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a member of the oxirane family, characterized by the presence of an epoxide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)oxirane typically involves the reaction of 4-methoxy-3-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(4-Methoxy-3-methylphenyl)oxirane can undergo oxidation reactions to form corresponding diols or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.
Substitution: Amines, thiols, halides, mild to moderate temperatures.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Methoxy-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties contribute to the performance and durability of these products .
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: Interaction with DNA can lead to the formation of adducts, potentially causing mutations or inhibiting replication.
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenyl)oxirane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-(4-Methoxy-3-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity, making it distinct from other oxirane derivatives. The combination of these groups enhances its potential for specific applications in various fields .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-(4-methoxy-3-methylphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-7-5-8(10-6-12-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
InChI-Schlüssel |
SXTKVOYBLQFZGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


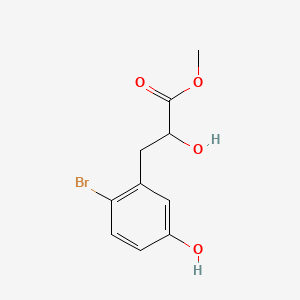
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
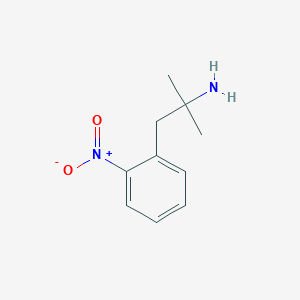
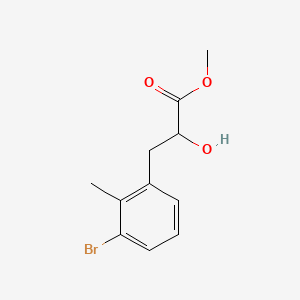
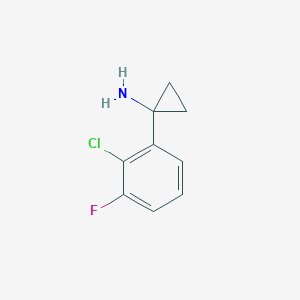
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
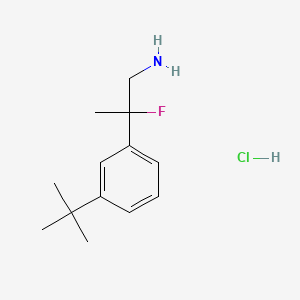

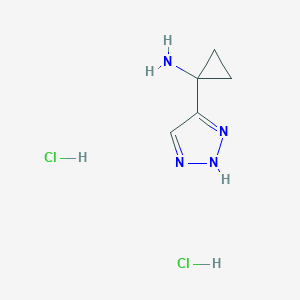
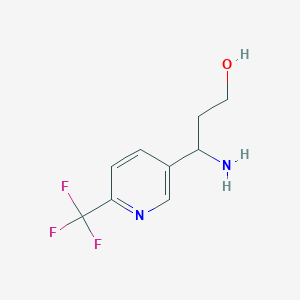
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
